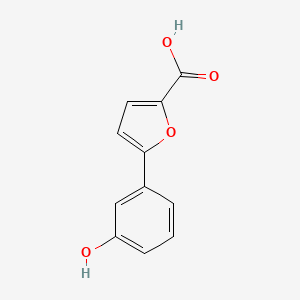
5-(3-hydroxyphenyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-hydroxyphenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of phenolic acids It features a furan ring substituted with a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxyphenyl)furan-2-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with furoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: 5-(3-hydroxyphenyl)furan-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan ring is partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced furan rings.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学的研究の応用
Chemistry: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has indicated that this compound may possess antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific functional properties.
作用機序
The mechanism of action of 5-(3-hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. Additionally, the furan ring can interact with hydrophobic pockets in proteins, modulating their function.
類似化合物との比較
- 3-hydroxyphenylacetic acid
- 3-hydroxyphenylpropionic acid
- 3-hydroxyphenylvaleric acid
Comparison: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack the furan ring. The presence of the furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile molecule for various applications.
特性
分子式 |
C11H8O4 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(3-hydroxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6,12H,(H,13,14) |
InChIキー |
UWYDNQSZSBEWFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)

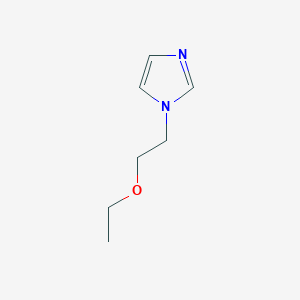

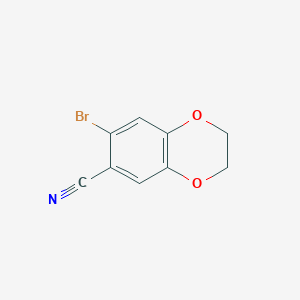
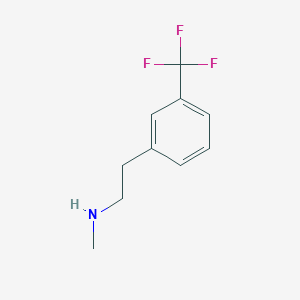
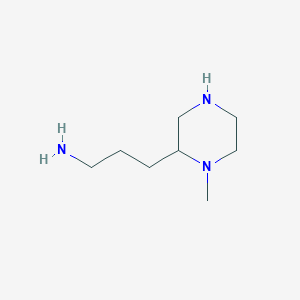
![(2-Chloro-4-morpholinopyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B8750197.png)
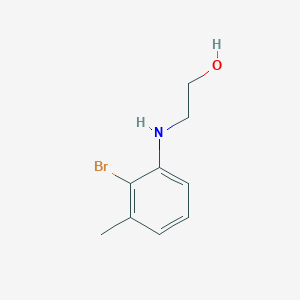
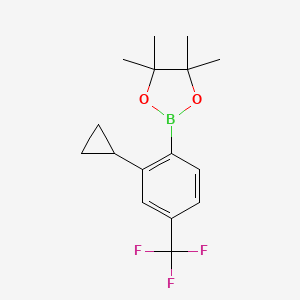
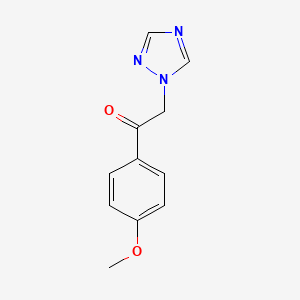

![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)

